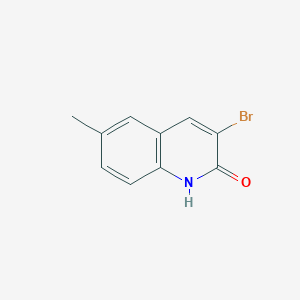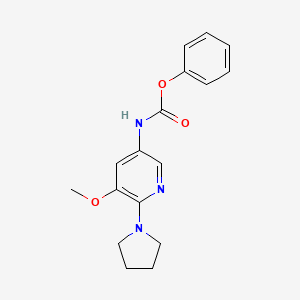
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine is a synthetic organic compound characterized by the presence of bromine, chlorine, and pyridine moieties
Métodos De Preparación
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and pyridine rings.
Coupling Reactions: Formation of the phenoxy-pyridine linkage through nucleophilic substitution or other coupling reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(3-Bromo-5-chlorophenoxy)-2,4-dichloropyridine can be compared with other similar compounds, such as:
3-Bromo-5-chlorophenol: Shares similar halogenation patterns but differs in the presence of the pyridine ring.
2,4-Dichloropyridine: Lacks the phenoxy group but has similar chlorination on the pyridine ring.
The uniqueness of this compound lies in its combined halogenation and the presence of both phenoxy and pyridine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H5BrCl3NO |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-(3-bromo-5-chlorophenoxy)-2,4-dichloropyridine |
InChI |
InChI=1S/C11H5BrCl3NO/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-16-11(10)15/h1-5H |
Clave InChI |
CDHYRAXSPMVANS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)



![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)




